(3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone
Overview
Description
(3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound with a unique structure that combines a chlorophenyl group, a methyl group, and a phenylamino group attached to a dihydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the dihydroquinoline core through a cyclization reaction, followed by the introduction of the chlorophenyl and phenylamino groups via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone include other quinoline derivatives, such as:
- (2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone
- (3-chlorophenyl)(2-methyl-4-(phenylamino)-quinolin-1(2H)-yl)methanone
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-chlorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O/c1-16-14-21(25-19-10-3-2-4-11-19)20-12-5-6-13-22(20)26(16)23(27)17-8-7-9-18(24)15-17/h2-13,15-16,21,25H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROUMQPAZXHIPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)Cl)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.